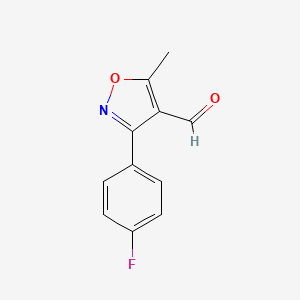

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde

Description

Crystallographic Analysis of Isoxazole Ring System

The isoxazole ring system in 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxaldehyde exhibits characteristic five-membered heterocyclic geometry with nitrogen and oxygen heteroatoms positioned at the 1 and 2 positions respectively. Crystallographic investigations of related isoxazole derivatives provide valuable insights into the structural parameters governing this ring system. The isoxazole ring demonstrates remarkable planarity, with root mean square deviations typically ranging between 0.003 to 0.029 angstroms from the best-fit plane, indicating minimal out-of-plane distortion. This planar configuration facilitates optimal orbital overlap and contributes to the aromatic stabilization energy characteristic of isoxazole heterocycles.

The bond lengths within the isoxazole ring system follow predictable patterns consistent with aromatic character. The carbon-nitrogen bond lengths typically measure between 1.334 to 1.359 angstroms, while the nitrogen-oxygen bond distances range from 1.370 to 1.390 angstroms. The carbon-carbon bonds within the ring exhibit lengths of approximately 1.420 to 1.450 angstroms, reflecting the delocalized electronic structure. The carbon-oxygen bond connecting the heterocycle demonstrates characteristic single-bond character with distances around 1.340 to 1.360 angstroms. These structural parameters confirm the aromatic nature of the isoxazole system and its stability under ambient conditions.

The aldehyde functionality attached at the 4-position of the isoxazole ring introduces additional structural complexity through its carbonyl group orientation. The carbon-oxygen double bond length in the aldehyde group typically measures 1.210 to 1.220 angstroms, consistent with carbonyl functionality in aromatic aldehyde systems. The orientation of this aldehyde group relative to the isoxazole plane significantly influences the overall molecular geometry and intermolecular interactions. The torsion angle between the aldehyde carbon and the isoxazole ring plane generally ranges from -3.3 to 4.2 degrees, indicating near-coplanar arrangement that maximizes conjugation between the carbonyl system and the aromatic heterocycle.

Properties

IUPAC Name |

3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFSKVZRERHBQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587417 | |

| Record name | 3-(4-Fluorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869496-66-2 | |

| Record name | 3-(4-Fluorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from a corresponding oxime using an oxidizing agent such as chloramine-T.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative of fluorobenzene with a halogenated isoxazole intermediate in the presence of a palladium catalyst and a base.

Formylation: The carboxaldehyde group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the isoxazole with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

In an industrial setting, the synthesis of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and cross-coupling steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Reduction: 3-(4-Fluorophenyl)-5-methylisoxazole-4-methanol.

Substitution: Various substituted derivatives depending on the specific electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the potential of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde as an anticancer agent. The compound has been synthesized and evaluated for its efficacy against various cancer cell lines. For instance, its derivatives have shown promising results in inhibiting tumor growth by interfering with specific cellular pathways involved in cancer proliferation .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis. The synthesis of analogs has led to compounds that exhibit enhanced potency and selectivity against inflammatory mediators .

Cell Biology

In cell biology, 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde is utilized as a reagent in various assays to study cellular responses to stress and inflammation. Its ability to modify biological pathways makes it valuable for investigating mechanisms of disease at the cellular level .

Chemical Biology

The compound serves as a useful tool in chemical biology for probing protein interactions and functions. By labeling proteins or other biomolecules, researchers can track their dynamics within cells, providing insights into cellular mechanisms and disease pathology .

Synthetic Pathways

The synthesis of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde typically involves multi-step organic reactions that include cyclization and functional group transformations. The development of efficient synthetic routes is crucial for producing this compound in sufficient quantities for research and therapeutic applications .

Derivative Exploration

Researchers are actively exploring derivatives of this compound to enhance its biological activity and reduce potential side effects. Modifications at the phenyl ring or alterations to the isoxazole moiety can lead to compounds with improved pharmacological profiles .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the isoxazole ring can participate in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid

- Substituents : Trifluoromethyl (position 5), carboxylic acid (position 4).

- Molecular Weight : ~263.13 g/mol (estimated).

- Key Differences : The trifluoromethyl group increases hydrophobicity and electron-withdrawing effects compared to the methyl group in the target compound. The carboxylic acid substituent enhances acidity and hydrogen-bonding capacity relative to the carboxaldehyde .

3-(4-Fluorophenyl)-5-(methoxymethyl)isoxazole-4-carboxaldehyde

- Substituents : Methoxymethyl (position 5).

- Molecular Weight : 235.21 g/mol.

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic Acid Ethyl Ester

Table 1: Structural and Physicochemical Comparison

| Compound | Substituents (Position) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Target Compound | 5-methyl, 4-carboxaldehyde | 205.19 | Electrophilic aldehyde, moderate lipophilicity |

| 5-(Trifluoromethyl)-...carboxylic acid | 5-CF₃, 4-COOH | ~263.13 | High acidity, strong electron withdrawal |

| 5-(Methoxymethyl) derivative | 5-CH₂OCH₃ | 235.21 | Steric hindrance, reduced reactivity |

| Ethyl ester derivative | 4-COOEt | ~249.24 | Enhanced lipophilicity |

Chalcone Derivatives with Fluorophenyl Substitution

Chalcones share an α,β-unsaturated ketone core but differ in aromatic substitution patterns. For example:

- Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone): IC₅₀: 4.703 μM (against a biological target). Substituents: Bromine (ring A), fluorine (ring B). Key Insight: Electronegative substituents (e.g., F, Br) at para positions enhance inhibitory activity, analogous to the fluorophenyl group in the target isoxazole .

- Cardamonin (non-piperazine chalcone): IC₅₀: 4.35 μM. Substituents: Hydroxyl groups (ring A). Key Insight: Polar hydroxyl groups improve solubility but may reduce membrane permeability compared to the hydrophobic fluorophenyl group in the target compound .

Pyrazole Derivatives with Fluorophenyl Groups

Pyrazole analogs like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde exhibit dihedral angles of 4.64–10.53° between the pyrazole and fluorophenyl rings, indicating partial planarity .

Biological Activity

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde, with the molecular formula and CAS number 869496-66-2, is a compound of significant interest in medicinal chemistry. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound features an isoxazole ring, which is known for its versatile biological activities. The presence of a fluorine atom on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde. It has shown promising results as an inhibitor against various bacterial strains. For instance, in vitro assays demonstrated that the compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In a series of experiments, it was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased cell death in treated cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspases |

| HeLa | 12 | Modulation of Bcl-2 proteins |

Enzyme Inhibition

Another area of research has focused on the enzyme inhibition capabilities of this compound. Preliminary studies suggest that it may act as a selective inhibitor of certain kinases involved in cancer progression. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

The biological activity of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde can be attributed to its ability to interact with specific receptors and enzymes:

- Receptor Binding : The fluorine substituent enhances binding affinity to various receptors, potentially improving selectivity and efficacy.

- Enzyme Modulation : By inhibiting key enzymes like CDKs, the compound disrupts cellular signaling pathways essential for tumor growth and survival.

Case Studies

A notable case study involved the use of this compound in combination therapies for cancer treatment. When administered alongside traditional chemotherapeutics, it demonstrated synergistic effects, enhancing overall efficacy and reducing drug resistance in resistant cancer cell lines .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxaldehyde, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclocondensation reactions using 4-fluorophenyl-substituted precursors. For example, ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate (a precursor) can be synthesized via a Claisen-Schmidt condensation between 4-fluorobenzaldehyde and ethyl acetoacetate, followed by cyclization with hydroxylamine . Optimization includes adjusting pH, temperature (60–80°C), and catalytic agents (e.g., NaOH or EtONa). Post-synthesis, the ester intermediate is hydrolyzed to the carboxylic acid and subsequently oxidized to the aldehyde using reagents like PCC (pyridinium chlorochromate) . Yield optimization requires monitoring by TLC and HPLC to isolate intermediates.

Q. How can the structure of 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxaldehyde be unambiguously confirmed using spectroscopic and crystallographic techniques?

- Spectroscopy : - and -NMR are critical. The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while the isoxazole ring protons resonate between δ 6.5–7.5 ppm. Fluorine coupling () in the -NMR confirms the 4-fluorophenyl substituent .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) is definitive. For example, the analogous compound 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (space group ) was solved using SHELXL-2018/3, with R-factor refinement to 0.039 . Data collection at low temperature (100 K) minimizes thermal motion artifacts.

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how do they influence experimental design?

The compound’s low water solubility (logP ~2.8 predicted) necessitates polar aprotic solvents (e.g., DMSO, DMF) for biological assays. Stability studies under varying pH (2–12) and temperature (25–60°C) show decomposition above 40°C, requiring storage at –20°C . Differential Scanning Calorimetry (DSC) reveals a melting point of ~150–155°C, critical for purification via recrystallization (solvent: ethanol/water) .

Advanced Research Questions

Q. How can structural modifications to the isoxazole core enhance the compound’s utility as a pharmacophore in drug discovery?

Substituent effects on bioactivity can be explored via:

- Electron-withdrawing groups : Introducing nitro or cyano groups at the 5-methyl position increases electrophilicity, enhancing interactions with target enzymes (e.g., kinase inhibitors) .

- Ring hybridization : Replacing the isoxazole with a 1,2,4-oxadiazole (e.g., as in ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate) improves metabolic stability . Computational docking (AutoDock Vina) and MD simulations (AMBER) predict binding affinities to targets like COX-2 or HIV protease .

Q. What challenges arise in resolving crystallographic data for 3-(4-fluorophenyl)-5-methylisoxazole derivatives, and how are these addressed?

- Disorder : The 4-fluorophenyl group may exhibit rotational disorder. Strategies include collecting high-resolution data (<1.0 Å) and using SHELXL’s PART instruction to model partial occupancy .

- Twinned crystals : For non-merohedral twinning, the Hooft parameter in PLATON or the TwinRotMat tool in SHELXL can detwin data .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, F···H contacts), explaining packing motifs and stability .

Q. How do contradictory data in SAR (Structure-Activity Relationship) studies for isoxazole derivatives inform mechanistic hypotheses?

Discrepancies in IC values for analogs (e.g., 3-(4-chlorophenyl) vs. 4-fluorophenyl derivatives) may arise from:

- Steric effects : Bulkier substituents (e.g., –CF) hinder target binding, validated by molecular volume calculations (MOE software).

- Electrostatic mismatch : Fluorine’s electronegativity alters π-π stacking in hydrophobic pockets, detectable via Hammett σ constants . Resolving contradictions requires hybrid QSAR/MM-GBSA models to decouple steric and electronic contributions.

Q. What role does 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxaldehyde play in multicomponent reactions (MCRs) for generating bioactive scaffolds?

The aldehyde group participates in Ugi and Biginelli reactions. For example, coupling with amines and isocyanides yields tetrazole-isoindolinone hybrids, screened for antiproliferative activity (e.g., against MCF-7 cells) . Reaction monitoring via -NMR kinetics identifies optimal stoichiometry (1:1.2:1 aldehyde:amine:isocyanide) and catalyst (Sc(OTf)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.